4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid is a compound that features a piperidine ring substituted with a phenylsulfanyl group and a carboxylic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid typically involves the reaction of piperidine derivatives with phenylsulfanyl reagents under controlled conditions. One common method includes the nucleophilic substitution of a piperidine derivative with a phenylsulfanyl halide in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification, and final product formation. These methods are designed to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The piperidine ring can also play a role in modulating the compound’s activity by influencing its conformation and stability .
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-carboxylic acid: A simpler analog with a piperidine ring and a carboxylic acid group.
Phenylsulfanylpiperidine: Lacks the carboxylic acid moiety but contains the phenylsulfanyl group.
N-(piperidine-4-yl)benzamide: Contains a piperidine ring and a benzamide group.
Uniqueness
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid is unique due to the presence of both the phenylsulfanyl group and the carboxylic acid moiety, which can confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Biological Activity
4-[(Phenylsulfanyl)methyl]piperidine-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antimicrobial, antiviral, and other pharmacological properties.
Chemical Structure
The compound is characterized by a piperidine ring substituted with a phenylsulfanyl group and a carboxylic acid moiety. This unique structure may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various piperidine derivatives, including this compound. The presence of the phenylsulfanyl group has been shown to enhance the compound's efficacy against a range of bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25 | |
Pseudomonas aeruginosa | 15 | |
Bacillus subtilis | 6.25 |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values indicating potent effects.
Antiviral Activity
In addition to its antibacterial properties, there is emerging evidence suggesting that compounds similar to this compound may possess antiviral activities. Research indicates that certain piperidine derivatives can inhibit viral replication, making them potential candidates for further development in antiviral therapies.
The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the phenylsulfanyl group may interact with bacterial cell membranes or enzymes critical for bacterial growth and replication.
Case Studies
A study conducted by Brycki et al. investigated various piperidine derivatives for their antimicrobial properties. Among these, this compound was highlighted for its promising antibacterial effects against multiple strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Properties
CAS No. |
916134-97-9 |
---|---|
Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
4-(phenylsulfanylmethyl)piperidine-1-carboxylic acid |
InChI |
InChI=1S/C13H17NO2S/c15-13(16)14-8-6-11(7-9-14)10-17-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16) |
InChI Key |
YORLWSIGLATFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.